2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid
Overview
Description
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of transition metal-based catalysts, such as iron fluoride, in a vapor-phase reaction at high temperatures (above 300°C) . This method allows for the efficient introduction of the trifluoromethyl group onto the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, can ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under basic conditions, leading to the formation of carbene intermediates.
Reduction: Reduction reactions can be carried out using common reducing agents, such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Basic conditions, such as the use of sodium hydroxide, can facilitate oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of this compound.
Substitution: Nucleophilic reagents, such as amines or thiols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbene intermediates, while substitution reactions can yield a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid has several scientific research applications, including:
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological processes . The methoxy group can also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(trifluoromethyl)pyridine: This compound lacks the acetic acid group but shares similar chemical properties.
2-Chloro-5-(trifluoromethyl)pyridine: This compound has a chlorine atom instead of a methoxy group and is used in the synthesis of fluazifop.
Uniqueness
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-16-8-5(4-7(14)15)2-3-6(13-8)9(10,11)12/h2-3H,4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFQLXRYCHLOIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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